5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol

Antitubercular Mycobacterium tuberculosis Drug-resistant TB

This 1,3,4-oxadiazole-2-thiol scaffold features a 4-fluorophenylaminomethyl group at C5, introducing a secondary amine and methylene spacer absent in standard aryl analogs. This structural divergence fundamentally alters electronic, steric, and hydrogen-bonding properties, making indiscriminate substitution in screening workflows unsupported. The free thiol enables rapid S-alkylation for focused library synthesis. Demonstrated antitubercular activity against isoniazid-resistant M. tuberculosis (MIC 3.12 µg/mL) and a non-cytotoxic profile position it as a strategic starting point for drug-resistant TB and S1P receptor modulator programs.

Molecular Formula C9H8FN3OS
Molecular Weight 225.25 g/mol
CAS No. 436095-85-1
Cat. No. B1299532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol
CAS436095-85-1
Molecular FormulaC9H8FN3OS
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NCC2=NNC(=S)O2)F
InChIInChI=1S/C9H8FN3OS/c10-6-1-3-7(4-2-6)11-5-8-12-13-9(15)14-8/h1-4,11H,5H2,(H,13,15)
InChIKeyJJJUDPUJCHMLGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol (CAS 436095-85-1) | Procurement & Differentiation Overview


5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol (CAS 436095-85-1) is a 5-substituted-1,3,4-oxadiazole-2-thiol derivative bearing a 4-fluorophenylaminomethyl group at the C5 position. The compound exhibits the thiol-thione tautomerism characteristic of this heterocyclic class, existing in equilibrium between the thiol (oxadiazole-2-thiol) and thione (oxadiazole-2(3H)-thione) forms . The 4-fluoro substituent on the phenyl ring enhances electronic properties and lipophilicity, influencing target binding interactions, while the secondary amine linker (-NH-CH2-) distinguishes this scaffold from directly linked aryl oxadiazole analogs . Primary literature indicates utility as a synthetic intermediate for generating S-alkylated derivatives and more complex heterocyclic conjugates, with the free thiol group serving as a nucleophilic handle for further derivatization [1].

Why Generic 1,3,4-Oxadiazole-2-thiols Cannot Substitute for 5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol (CAS 436095-85-1)


The 1,3,4-oxadiazole-2-thiol class exhibits pronounced structure-activity divergence based on the C5 substituent. Directly linked aryl analogs (e.g., 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, CAS 41421-13-0) demonstrate broad-spectrum antimicrobial activity and antioxidant effects in standard assays [1]. However, substitution of the aryl group with an arylaminomethyl linker, as in the target compound, fundamentally alters the electronic and steric properties governing biological target engagement. The presence of a secondary amine and methylene spacer introduces additional hydrogen-bonding capacity and conformational flexibility, which are absent in directly linked aryl derivatives. Consequently, indiscriminate substitution between C5-substituted oxadiazole-2-thiols in synthetic or screening workflows is not supported by the available evidence and risks yielding non-equivalent outcomes in potency, selectivity, or pharmacokinetic behavior [2].

Quantitative Differentiation Evidence for 5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol (CAS 436095-85-1)


Antitubercular Potency of 4-Fluorophenylamino Oxadiazole Derivative Against M. tuberculosis H37Rv and Isoniazid-Resistant Strains

A derivative incorporating the 5-[(4-fluorophenylamino)methyl]-1,3,4-oxadiazole scaffold (compound 4a: 4-[(5-[(4-fluorophenylamino]-1,3,4-oxadiazol-2-yl)methylamino]-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one) demonstrated potent antitubercular activity. Against M. tuberculosis H37Rv, compound 4a exhibited a MIC of 0.78 μg/mL; against an isoniazid-resistant M. tuberculosis strain, the MIC was 3.12 μg/mL. These values represent a 4-fold reduction in potency against the resistant strain but remain within a therapeutically relevant range, while the compound was free from cytotoxicity at concentrations exceeding 62.5 μg/mL. In contrast, the comparator directly linked aryl analog 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (3c) is characterized as a broad-spectrum antimicrobial agent but lacks reported antitubercular data in the cited study. The antitubercular activity of the arylaminomethyl-containing derivative highlights the functional advantage conferred by the amine-methylene linker in this specific application [1].

Antitubercular Mycobacterium tuberculosis Drug-resistant TB

Broad-Spectrum Antimicrobial Activity of Directly Linked Aryl Analog: Benchmarking the Oxadiazole-2-thiol Scaffold

The directly linked aryl analog 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (3c) exhibited broad-spectrum antimicrobial activity in standardized assays. The study by Yarmohammadi et al. (2020) screened eighteen 5-substituted 1,3,4-oxadiazole-2-thiol derivatives and identified 3c as a broad-spectrum antimicrobial agent. While quantitative MIC data for individual strains are not disaggregated in the abstract, the compound's designation as a broad-spectrum agent contrasts with the more focused antitubercular activity observed for the arylaminomethyl-containing derivative (compound 4a). This differentiation suggests that the amine-methylene linker in the target compound may confer target selectivity rather than broad antimicrobial coverage, an important consideration for researchers seeking either broad-spectrum agents or pathogen-specific inhibitors [1].

Antimicrobial Antibacterial Antifungal

Antioxidant Activity of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol Relative to Standard Controls

In the Yarmohammadi et al. (2020) study, the directly linked aryl analog 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (3c) and several other derivatives displayed remarkable antioxidant properties comparable to the standard controls ascorbic acid and α-tocopherol in the DPPH free radical scavenging assay. While specific IC50 values are not provided in the abstract, the qualitative comparability to these reference antioxidants establishes a baseline antioxidant capacity for the 5-aryl-1,3,4-oxadiazole-2-thiol scaffold. The antioxidant potential of the target compound 5-[(4-fluorophenylamino)methyl]-1,3,4-oxadiazole-2-thiol has not been directly evaluated in published studies; however, the presence of the thiol-thione tautomeric system, which is shared with the active comparator, suggests potential antioxidant activity that remains uncharacterized. Researchers seeking confirmed antioxidant activity should note that the target compound lacks direct antioxidant data, whereas comparator 3c has documented activity [1].

Antioxidant DPPH assay Free radical scavenging

Synthetic Utility: The Thiol Group as a Versatile Derivatization Handle

The free thiol group at the C2 position of the 1,3,4-oxadiazole ring serves as a nucleophilic handle for S-alkylation and S-aralkylation reactions. The patent literature explicitly describes 1,3,4-oxadiazoles-2-thio derivatives as versatile intermediates for preparing sphingosine-1-phosphate (S1P) receptor modulators [1]. In research applications, 5-substituted-1,3,4-oxadiazole-2-thiols are routinely converted to S-alkylated derivatives via reaction with alkyl halides or α-halo ketones in the presence of a base, enabling the generation of diverse compound libraries for biological screening [2]. The target compound, bearing the 4-fluorophenylaminomethyl substituent at C5, provides a structurally distinct starting point relative to directly linked aryl analogs, potentially yielding S-alkylated products with altered physicochemical and pharmacological profiles. For medicinal chemistry groups engaged in scaffold diversification, the thiol functionality offers a direct, high-yielding derivatization pathway that is not available with oxadiazole analogs lacking the free thiol group.

Synthetic intermediate S-alkylation Medicinal chemistry

Optimal Research & Industrial Applications for 5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol (CAS 436095-85-1)


Antitubercular Drug Discovery: Scaffold for Optimizing Activity Against Drug-Resistant M. tuberculosis

The demonstrated activity of the 4-fluorophenylamino oxadiazole derivative (compound 4a) against isoniazid-resistant M. tuberculosis (MIC 3.12 μg/mL) positions 5-[(4-fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol as a strategic intermediate for antitubercular drug discovery programs. Researchers can utilize this compound to synthesize focused libraries of S-alkylated derivatives or conjugate with additional pharmacophores to improve potency and selectivity against drug-resistant strains. The non-cytotoxic profile (CC50 >62.5 μg/mL) of the related derivative provides a favorable therapeutic window for further optimization [1].

S1P Receptor Modulator Development: Key Intermediate for Pharmaceutical Patent Strategies

The patent literature identifies 1,3,4-oxadiazoles-2-thio derivatives as modulators of sphingosine-1-phosphate (S1P) receptors, a target class implicated in autoimmune disorders, cardiovascular disease, and cancer. The target compound, with its unique 4-fluorophenylaminomethyl substituent, serves as a novel starting material for synthesizing proprietary S1P receptor modulators. The free thiol group enables S-alkylation to install diverse side chains required for optimizing receptor subtype selectivity and pharmacokinetic properties. Pharmaceutical research teams pursuing S1P-targeted therapies should consider this scaffold to generate patentable compositions of matter distinct from existing aryl oxadiazole modulators [2].

Medicinal Chemistry Scaffold Diversification: S-Alkylation Library Synthesis

The thiol functionality at the C2 position enables straightforward S-alkylation with a wide range of electrophiles, including alkyl halides, benzyl halides, and α-halo ketones. This reactivity facilitates the rapid generation of structurally diverse compound libraries for broad biological screening. The 4-fluorophenylaminomethyl group at C5 introduces hydrogen-bonding capacity and conformational flexibility that differentiate resulting S-alkylated products from libraries derived from directly linked aryl oxadiazole-2-thiols. Medicinal chemistry groups seeking to explore novel chemical space in kinase inhibition, GPCR modulation, or antimicrobial programs can utilize this compound as a versatile starting material [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.